methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate

Lipophilicity Drug-likeness Permeability prediction

Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate (CAS 55781-86-7) is a trisubstituted pyrazole ester with a methoxy group at the 3-position, a methyl group at N1, and a methyl carboxylate at the 5-position of the heterocyclic ring. It belongs to the 1-methyl-1H-pyrazole-5-carboxylate class, which is widely employed as a synthetic building block in agrochemical and pharmaceutical intermediate chemistry.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 55781-86-7
Cat. No. B2661219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate
CAS55781-86-7
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESCN1C(=CC(=N1)OC)C(=O)OC
InChIInChI=1S/C7H10N2O3/c1-9-5(7(10)12-3)4-6(8-9)11-2/h4H,1-3H3
InChIKeyAJNPYYYAGKQFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylate (CAS 55781-86-7): Core Identity and Compound-Class Positioning for Scientific Procurement


Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate (CAS 55781-86-7) is a trisubstituted pyrazole ester with a methoxy group at the 3-position, a methyl group at N1, and a methyl carboxylate at the 5-position of the heterocyclic ring . It belongs to the 1-methyl-1H-pyrazole-5-carboxylate class, which is widely employed as a synthetic building block in agrochemical and pharmaceutical intermediate chemistry [1]. The compound is a crystalline solid at ambient temperature with a reported melting point of 60 °C, a calculated boiling point of 275.0 ± 20.0 °C, and calculated aqueous solubility of 6.1 g/L at 25 °C . Its relatively low molecular weight (170.17 g/mol) and the presence of the ester functionality make it a convenient precursor for further derivatisation via hydrolysis, amidation, or transesterification.

Why Methyl 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylate Cannot Be Swapped with a Generic 1-Methylpyrazole-5-carboxylate Ester


Selecting a pyrazole-5-carboxylate building block without the 3-methoxy substituent or with a different 3-substituent (e.g., hydroxy, ethoxy, or unsubstituted) introduces measurable differences in lipophilicity, hydrogen-bond acceptor count, topological polar surface area, and downstream reactivity that can alter synthetic outcomes, biological target engagement, and formulation behaviour . In structure–activity relationship (SAR) studies on N-aryl-1H-pyrazole-5-carboxylate derivatives, the introduction of ester and amide groups was shown to be favourable for fungicidal activity against Physalospora piricola and Phytophthora capsici [1], indicating that even modest substituent variation at the pyrazole core can shift bioactivity profiles. Furthermore, the methyl ester serves as a latent carboxylic acid that can be unmasked under mild basic hydrolysis—a synthetic handle that is absent in the free acid form and that distinguishes it from the 3-hydroxy tautomer, which exists in equilibrium with the 5-oxo form and exhibits markedly different physicochemical properties [2].

Quantitative Differentiation Evidence for Methyl 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylate Versus Closest Analogs


Lipophilicity Gain of ~0.7 LogP Units Over the 3-Hydroxy Analog Enhances Predicted Membrane Permeability

Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate exhibits a calculated LogP of 0.215 , compared with a calculated LogP of −0.5 for methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (CAS 52867-42-2) [1]. This represents an approximate 0.7 LogP unit increase, translating to roughly a 5-fold higher predicted octanol–water partition coefficient. The methoxy group replaces the tautomeric 3-hydroxy/5-oxo functionality, eliminating hydrogen-bond donor capacity and reducing topological polar surface area from 64.09 Ų (3-OH analog) to 53.35 Ų (target compound) [2], both changes consistent with improved predicted passive membrane permeability.

Lipophilicity Drug-likeness Permeability prediction

Boiling Point Elevation of ~53 °C Relative to the 3-Unsubstituted Analog Reflects Increased Intermolecular Interaction and Chromatographic Differentiation

The target compound has a calculated boiling point of 275.0 ± 20.0 °C at 760 mmHg . In contrast, methyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 17827-60-0), which lacks the 3-methoxy substituent, exhibits a boiling point of 221.6 °C at 760 mmHg . The 53.4 °C elevation is attributable to the increased molecular weight (170.17 vs. 140.14 g/mol) and the additional dipole–dipole and van der Waals interactions conferred by the 3-methoxy group. This difference provides a practical basis for separation by distillation and a distinct retention time shift in gas chromatographic analysis.

Physicochemical profiling Purification Quality control

The Methyl Ester Functions as a Traceless Protecting Group: Quantitative Hydrolysis to 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic Acid Enables Carboxylic Acid-Dependent Chemistry

Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate can be quantitatively hydrolysed to 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 126674-95-1) under standard basic conditions. In a reported procedure, 2.01 g (11.8 mmol) of the methyl ester was treated with 8 N aqueous NaOH (3.00 mL) in methanol (15 mL) at room temperature for 18 h to afford the free carboxylic acid . The carboxylic acid product has a calculated LogP of 0.127 [1], which is approximately 0.09 LogP units lower than the parent methyl ester (LogP 0.215). This small but meaningful lipophilicity drop upon ester hydrolysis can be exploited to tune compound polarity in a synthetic sequence, and the methyl ester form offers superior organic-solvent solubility for reactions requiring anhydrous conditions.

Synthetic intermediate Protecting group strategy Carboxylic acid liberation

3-Methoxy Imparts Favorable PSA Profile for Blood–Brain Barrier Permeability Predictions Relative to Hydroxy and Carboxylic Acid Analogs

The calculated topological polar surface area (TPSA) of methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate is 53.35 Ų . This falls below the commonly cited TPSA threshold of <60–70 Ų associated with favourable blood–brain barrier (BBB) penetration [1]. In comparison, methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate has a PSA of 64.09 Ų [2], and 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has a PSA of 64.35 Ų [3]. Both comparators exceed or border the TPSA cut-off more commonly associated with poor CNS exposure. The 3-methoxy methyl ester thus occupies a physicochemical 'sweet spot' for programs where CNS target engagement is desired.

CNS drug design Blood–brain barrier Physicochemical property optimisation

The Ester Moiety is a Documented Contributor to Fungicidal SAR in the Pyrazole-5-carboxylate Class

In a systematic SAR study of N-aryl-1H-pyrazole-5-carboxylate derivatives, Zhang et al. (2020) demonstrated that the introduction of an ester group at the 5-position was favourable for improving fungicidal activity against Physalospora piricola and Phytophthora capsici, with some compounds displaying better activity than the commercial fungicide chlorothalonil at 50 µg/mL [1]. While this study did not specifically test methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate, it establishes a class-level SAR principle: the 5-carboxylate ester is a pharmacophoric contributor, not merely a synthetic handle. The 3-methoxy substitution on the target compound adds a further dimension of electronic modulation (electron-donating via resonance) that may influence binding compared to 3-unsubstituted or 3-aryl analogs.

Agrochemical discovery Fungicide SAR Structure–activity relationship

Evidence-Backed Application Scenarios for Methyl 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylate in Scientific and Industrial Research


CNS-Penetrant Lead Optimisation: Selecting the 3-Methoxy Methyl Ester for Favourable TPSA and Lipophilicity

Medicinal chemistry teams pursuing central nervous system (CNS) targets should prioritise methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate over the 3-hydroxy or free carboxylic acid analogs. With a TPSA of 53.35 Ų—safely below the 60–70 Ų BBB permeability threshold—and a LogP of 0.215, this compound enters CNS predictive space that the 3-hydroxy analog (PSA 64.09 Ų, LogP −0.5) and the carboxylic acid (PSA 64.35 Ų, LogP 0.127) do not occupy as favourably . The absence of hydrogen-bond donors further supports passive BBB permeation predictions.

Traceless Protecting Group Strategy: Using the Methyl Ester as a Latent Carboxylic Acid in Multi-Step Synthesis

In synthetic routes requiring a carboxylic acid functionality that must be masked during earlier steps, methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate provides a quantitative hydrolysis pathway to 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid under mild basic conditions (NaOH/MeOH, RT, 18 h) . This traceless deprotection strategy is not available when procurement starts from the free acid, which may be incompatible with anhydrous coupling reactions or prone to salt formation during workup. The approximately 0.09 LogP unit difference between ester and acid forms also provides a means to track reaction progress by TLC mobility shift.

Agrochemical Discovery: A 5-Carboxylate Ester Scaffold Aligned with Documented Fungicidal SAR

For agrochemical discovery groups targeting phytopathogenic fungi, methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate offers a scaffold consistent with published SAR showing that the introduction of an ester group at the pyrazole 5-position is favourable for fungicidal activity against Physalospora piricola and Phytophthora capsici . The 3-methoxy substituent provides an additional vector for electronic tuning via resonance donation, offering a differentiated starting point versus 3-unsubstituted or 3-aryl pyrazole-5-carboxylate analogs that have already been explored in the literature.

Physicochemical Reference Standard: Exploiting the 53 °C Boiling Point Differential for Analytical Method Development

Analytical chemistry groups developing GC or HPLC methods for pyrazole-5-carboxylate intermediates can leverage the substantial boiling point difference between methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate (275.0 °C) and the 3-unsubstituted analog methyl 1-methyl-1H-pyrazole-5-carboxylate (221.6 °C) . This 53.4 °C differential ensures baseline chromatographic separation and provides an unambiguous identifier for batch identity confirmation, reducing the risk of cross-contamination or misidentification in multi-component reaction monitoring.

Quote Request

Request a Quote for methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.